![molecular formula C20H23ClN2O3S B3863105 2-[(2-chlorobenzyl)thio]-N'-(3,4-diethoxybenzylidene)acetohydrazide](/img/structure/B3863105.png)
2-[(2-chlorobenzyl)thio]-N'-(3,4-diethoxybenzylidene)acetohydrazide
Overview
Description
2-[(2-chlorobenzyl)thio]-N'-(3,4-diethoxybenzylidene)acetohydrazide is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique properties and potential applications in various fields of study.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)thio]-N'-(3,4-diethoxybenzylidene)acetohydrazide is not fully understood. However, studies have suggested that this compound may exert its antitumor and antiviral activities through the inhibition of specific enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-chlorobenzyl)thio]-N'-(3,4-diethoxybenzylidene)acetohydrazide exhibits significant biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of specific proteins involved in tumor growth and survival. Additionally, this compound has been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2-chlorobenzyl)thio]-N'-(3,4-diethoxybenzylidene)acetohydrazide in lab experiments is its unique chemical structure, which allows for the exploration of its potential therapeutic properties. However, a limitation of using this compound is its potential toxicity, which may require careful handling and disposal procedures.
Future Directions
There are several future directions for the study of 2-[(2-chlorobenzyl)thio]-N'-(3,4-diethoxybenzylidene)acetohydrazide. One area of interest is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, more research is needed to evaluate the safety and toxicity of this compound in order to ensure its safe use in lab experiments.
Scientific Research Applications
2-[(2-chlorobenzyl)thio]-N'-(3,4-diethoxybenzylidene)acetohydrazide has been studied for its potential applications in various fields of scientific research. One area of interest is in the field of medicinal chemistry, where this compound has been evaluated for its potential as a therapeutic agent. Studies have shown that this compound exhibits antitumor and antiviral activities, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-[(E)-(3,4-diethoxyphenyl)methylideneamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-3-25-18-10-9-15(11-19(18)26-4-2)12-22-23-20(24)14-27-13-16-7-5-6-8-17(16)21/h5-12H,3-4,13-14H2,1-2H3,(H,23,24)/b22-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPOJMSILZGVQB-WSDLNYQXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)CSCC2=CC=CC=C2Cl)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)CSCC2=CC=CC=C2Cl)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Chlorophenyl)methyl]sulfanyl}-N'-[(E)-(3,4-diethoxyphenyl)methylidene]acetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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